2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one
Description
2-(Dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound featuring a fused thiazole-pyrimidine core. The dimethylamino group at position 2 distinguishes it from other derivatives in this class.
Properties
IUPAC Name |
2-(dimethylamino)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-11(2)7-10-5-4(13-7)6(12)9-3-8-5/h3H,1-2H3,(H,8,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIPFSYJSJGMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolo[4,5-D]pyrimidines with various functional groups.
Scientific Research Applications
2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as semiconductors and organic electronics.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituents at Position 3
- 3-Ethyl-2-thioxo derivatives (e.g., compound 2a): Synthesized via cyclization of 4-amino-2-thioxo-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride. Exhibits moderate anticancer activity (IC₅₀ = 12.5–25 µM in leukemia cells) and a melting point of 229–230°C .
- 3-Phenyl derivatives (e.g., 2b ): Substitution with aromatic groups enhances π-π stacking interactions, improving binding to targets like α7 nACh receptors. For example, JWX-A0108 (3-phenyl analog) acts as a potent α7 nAChR positive allosteric modulator, reversing cognitive deficits in mice .
- 3-Fluorophenyl derivatives (e.g., 2d , 2e ): Fluorination increases metabolic stability and lipophilicity (logP = 2.8–3.1), critical for blood-brain barrier penetration .
Substituents at Position 5
- 5-Trifluoromethyl derivatives: These compounds (e.g., 2a-e) show enhanced anticancer activity compared to non-fluorinated analogs. The CF₃ group contributes to electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets .
- 5-Methyl derivatives : Simpler alkyl groups like methyl (e.g., 15 ) are associated with lower cytotoxicity but improved synthetic yields (74–85%) .
Modifications at Position 6
- 6-Aryl/alkylamino groups: Derivatives like JWX-A0108 (6-(2-chloro-6-methylphenyl)) demonstrate subtype selectivity for neurological targets, with EC₅₀ values < 1 µM for α7 nAChR .
Physicochemical and Pharmacological Properties
*Predicted using analogous structures.
Key Observations:
- Lipophilicity: Fluorinated and aryl-substituted derivatives (e.g., 2b, logP = 3.1) exhibit higher logP values than dimethylamino analogs, favoring CNS targeting .
- Thermal Stability : Phenyl and trifluoromethyl groups increase melting points (>250°C), suggesting strong crystalline packing .
- Biological Activity : Position 5 CF₃ groups enhance anticancer potency, while position 3 aromatic groups optimize receptor binding .
Pharmacokinetic and Toxicity Considerations
- Solubility : CF₃ and aryl groups reduce aqueous solubility (<10 µg/mL), necessitating formulation optimization .
- Metabolic Stability : Fluorinated analogs (e.g., 2d , 2e ) show slower hepatic clearance in vitro (t₁/₂ > 4 h) .
- Toxicity: 3-Phenyl derivatives exhibit moderate cytotoxicity (CC₅₀ = 50–100 µM in HEK293 cells), while dimethylamino analogs are predicted to have lower off-target effects .
Biological Activity
2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, effects on biofilm formation, and potential therapeutic applications.
- Molecular Formula : C7H8N4OS
- Molecular Weight : 196.23 g/mol
- CAS Number : Not specified in the available data.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various thiazolo-pyrimidine derivatives, including this compound. In vitro tests against Gram-positive and Gram-negative bacteria have shown varying degrees of efficacy.
Summary of Antibacterial Activity
| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
|---|---|---|
| This compound | >100 | >100 |
| Compounds 8e, 8f (related derivatives) | <50 (specific strains) | >100 |
Most tested compounds exhibited minimum inhibitory concentrations (MIC) exceeding 100 µg/mL, indicating limited antibacterial activity. However, some derivatives showed lower MIC values against specific Gram-positive strains, suggesting structural modifications could enhance activity .
Biofilm Formation Inhibition
The ability to inhibit biofilm formation is critical in treating bacterial infections as biofilms contribute to antibiotic resistance. In vitro studies demonstrated that certain derivatives of thiazolo-pyrimidines effectively inhibited biofilm formation at sub-MIC concentrations.
Biofilm Inhibition Results
| Compound | Percentage Inhibition (%) | BIC50 (µg/mL) |
|---|---|---|
| 8a | 20 | - |
| 8b | 25 | - |
| 8c | >50 | 39 |
| 8j | >50 | 40 |
Compounds exhibiting over 50% inhibition were further tested to determine their BIC50 values. Notably, compound 8j demonstrated significant biofilm dispersal activity against various pathogens including Staphylococcus aureus and Pseudomonas aeruginosa .
Potential Therapeutic Applications
The dual-targeting capability of thiazolo-pyrimidine compounds has been explored for their potential use in cancer therapy by inhibiting adenosine receptors and CD73 enzymes. These pathways are crucial in cancer immunotherapy as they modulate immune responses.
The design of compounds that can inhibit both CD73 and A2A adenosine receptors suggests a promising avenue for developing anti-cancer agents. The interaction of these compounds with the adenosine pathway may enhance anti-tumor immunity by preventing tumor-associated immunosuppression .
Case Studies and Research Findings
- Antibacterial Efficacy : A study reported the synthesis and evaluation of a series of thiazolo-pyrimidine derivatives where modifications led to improved antibacterial properties against specific strains.
- Biofilm Disruption : Research highlighted the effectiveness of certain derivatives in disrupting established biofilms, which is critical for treating chronic infections.
- Cancer Immunotherapy : Investigations into dual inhibitors revealed that specific thiazolo-pyrimidines could serve as potent agents in cancer treatment by targeting multiple pathways involved in tumor progression.
Q & A
Q. Optimization Tips :
- Use DMSO or Et₃N to enhance reactivity in cyclization steps .
- Microwave conditions reduce side products in regioselective alkylation .
How are structural and functional groups confirmed in this compound and its derivatives?
Basic
Structural validation relies on spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Key signals include NH protons (δ8.37–13.08 ppm) and CF₃ groups (e.g., δ121.29 ppm in ¹³C NMR) . Aromatic protons in phenyl-substituted derivatives appear at δ7.32–7.70 ppm .
- IR spectroscopy : Absence of cyano (~2200 cm⁻¹) and presence of C=S (1237 cm⁻¹) or C=O (1661–1668 cm⁻¹) confirm cyclization .
- Mass spectrometry (ESI) : Accurately matches calculated and observed [M-H]⁻ values (e.g., 279.9821 vs. 279.9891) .
Advanced Tip : For ambiguous signals, use 2D NMR (e.g., HSQC, HMBC) to resolve connectivity in fused-ring systems .
What strategies are employed to design derivatives with enhanced biological activity (e.g., anticancer, antiviral)?
Q. Advanced
- Substitution at position 3 : Introducing aryl or alkyl groups (e.g., 3-phenyl or 3-ethyl) modulates lipophilicity and target binding. Derivatives with 5-CF₃ substitutions show improved anticancer activity (62–74% yields) .
- Thioxo vs. oxo groups : Thioxo derivatives (C=S) enhance hydrogen bonding with enzymes like purine nucleoside phosphorylase, while oxo groups (C=O) improve solubility .
- Mechanistic targeting : For antiviral activity, prioritize substituents that inhibit viral capping enzymes (e.g., CHIKV nsP1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
